molecular formula C9H11N3O B12102265 2-Amino-6-(2-aminoethoxy)benzonitrile

2-Amino-6-(2-aminoethoxy)benzonitrile

Cat. No.: B12102265
M. Wt: 177.20 g/mol
InChI Key: FFZZCWAPBRSJPI-UHFFFAOYSA-N
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Description

2-Amino-6-(2-aminoethoxy)benzonitrile (CAS 1379350-58-9) is a benzonitrile derivative with the molecular formula C₉H₁₁N₃O and a molar mass of 177.2 g/mol. Its structure features an amino group at position 2 and a 2-aminoethoxy substituent at position 6 on the benzene ring. Key physical properties include a predicted density of 1.21 g/cm³, boiling point of 413.9°C, and a pKa of 8.34 . These characteristics suggest moderate polarity and basicity, influenced by the dual amino groups.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-6-(2-aminoethoxy)benzonitrile

InChI

InChI=1S/C9H11N3O/c10-4-5-13-9-3-1-2-8(12)7(9)6-11/h1-3H,4-5,10,12H2

InChI Key

FFZZCWAPBRSJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCN)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare 2-Amino-6-(2-aminoethoxy)benzonitrile. One common method involves the reaction of 2-aminobenzonitrile with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for bulk production. Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 2-Amino-6-(2-aminoethoxy)benzonitrile can undergo various chemical reactions:

    Oxidation: It can be oxidized using suitable oxidants.

    Reduction: Reduction reactions can modify the amino or nitrile groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group.

    Other Transformations: Depending on reaction conditions, it may participate in other reactions.

Common Reagents and Conditions::

    Ethyl Bromide/Iodide: Used for the nucleophilic substitution reaction.

    Oxidants/Reductants: Depending on the desired modification.

    Base: Required for the initial substitution step.

Major Products:: The primary product is 2-Amino-6-(2-aminoethoxy)benzonitrile itself. further derivatization can yield related compounds.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential drug development.

Biology and Medicine::

    Biological Studies: Used as a probe or precursor in biological research.

    Pharmacology: Investigated for pharmacological effects.

Industry::

    Fine Chemicals: Used in specialty chemical manufacturing.

Mechanism of Action

The exact mechanism by which 2-Amino-6-(2-aminoethoxy)benzonitrile exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-Amino-6-(2-aminoethoxy)benzonitrile with five analogs, highlighting molecular features, substituents, and key properties:

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Substituents Notable Properties/Applications
2-Amino-6-(2-aminoethoxy)benzonitrile 1379350-58-9 C₉H₁₁N₃O 177.2 2-amino, 6-(2-aminoethoxy) pKa = 8.34; predicted high boiling point
2-Amino-6-(trifluoromethyl)benzonitrile 58458-11-0 C₈H₅F₃N₂ 186.13 2-amino, 6-(trifluoromethyl) Electron-withdrawing CF₃ group; industrial production
(S)-2-Amino-6-((1-(3-methylbutanoyl)piperidin-3-yl)methoxy)benzonitrile (S1116) N/A C₂₀H₂₈N₄O₂ 356.47 2-amino, 6-(piperidinyl methoxy) Genotoxicity screened (Ames test)
2-Amino-6-(piperidin-1-yl)benzonitrile 63365-14-0 C₁₂H₁₅N₃ 201.27 2-amino, 6-(piperidinyl) Discontinued commercial product
2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile N/A C₂₅H₂₆ClN₃O₂ 460.95 2-chloro, 6-(naphthyl-ethylamino) Calcium-sensing receptor antagonist (NPS 2143)
Key Observations:
  • Physical Properties: The target compound’s lower molar mass (177.2 vs. 356.47 for S1116) suggests easier synthetic handling and purification. pKa Differences: The aminoethoxy group’s basicity (pKa ~8.34) contrasts with the trifluoromethyl analog, where the CF₃ group may reduce amine basicity .
2-Amino-6-(trifluoromethyl)benzonitrile
  • Market Presence : Produced globally with projected market growth (2020–2025), driven by demand in agrochemicals or pharmaceuticals .
  • Synthetic Utility : The CF₃ group’s stability and electronegativity make it a key intermediate for fluorinated bioactive molecules .
S1116
  • Genotoxicity: Screened via the Ames test as a minor impurity, highlighting regulatory considerations for pharmaceutical intermediates .
NPS 2143
  • Biological Activity : Acts as a calcium-sensing receptor antagonist, demonstrating how complex substituents (naphthyl, hydroxypropoxy) enable target-specific interactions .

Challenges and Opportunities

  • Data Gaps : Physical properties (e.g., melting points, solubility) for many analogs are unreported, complicating direct comparisons.
  • Industrial Relevance: The commercial discontinuation of 2-Amino-6-(piperidin-1-yl)benzonitrile underscores the importance of substituent optimization for scalability and safety .

Biological Activity

2-Amino-6-(2-aminoethoxy)benzonitrile is an organic compound that has garnered attention due to its potential biological activities. This compound features both amino and benzonitrile functional groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The molecular structure of 2-Amino-6-(2-aminoethoxy)benzonitrile can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

This structure includes:

  • Amino groups : Contributing to its interaction with biological targets.
  • Benzonitrile moiety : Implicated in various biological interactions.

Biological Activity Overview

Research indicates that 2-Amino-6-(2-aminoethoxy)benzonitrile exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, indicating a possible role in neuropharmacology.
  • Anticancer Potential : Analogous compounds have been investigated for their anticancer effects, particularly in targeting specific cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
Neurotransmitter ModulationPotential modulation of neurotransmitter release
AnticancerInhibition of cell proliferation in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study evaluated the antimicrobial efficacy of 2-Amino-6-(2-aminoethoxy)benzonitrile against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Neuropharmacological Effects
    • Research involving related compounds demonstrated their ability to influence neurotransmitter systems, particularly acetylcholine release. This suggests that 2-Amino-6-(2-aminoethoxy)benzonitrile might similarly affect neurotransmission, supporting its investigation in neuropharmacology.
  • Anticancer Activity
    • In vitro studies on analogs of this compound have shown promising results in inhibiting the growth of cancer cells. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis, warranting further investigation into its anticancer properties.

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